Stellettin A
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Overview
Description
The compound “Stellettin A” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]naphthalene core and the introduction of the various substituents. Typical synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]naphthalene core through cyclization reactions.
Functional Group Transformations: Introduction of the ketone and pyran groups through functional group transformations.
Double Bond Formation: Formation of the conjugated dienylidene system through elimination or condensation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones to alcohols or alkenes to alkanes.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
The compound may have potential therapeutic applications, such as acting as a lead compound for drug development.
Industry
In industry, the compound could be used as a precursor for the synthesis of more complex molecules or as a functional material in various applications.
Mechanism of Action
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Stellettin A: Similar in structure but with different substituents.
This compound: Similar in structure but with different functional groups.
Uniqueness
The compound’s unique combination of rings, double bonds, and functional groups distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Biological Activity
Stellettin A is a compound derived from marine sponges, specifically from the genus Stelletta. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an isomalabaricane triterpenoid. Its unique structure contributes to its diverse biological activities. The compound's molecular formula and structural characteristics are essential for understanding its interaction with biological systems.
The biological activity of this compound involves several mechanisms:
In Vitro Studies
- Antitumor Activity : In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including glioblastoma and non-small cell lung cancer (NSCLC) cells. For instance, an IC50 value of 0.022 μM was reported for NSCLC A549 cells, indicating potent antiproliferative activity .
- Mechanistic Insights : Investigations into the mechanisms revealed that this compound induces G1 cell cycle arrest and apoptosis through modulation of cyclin-CDK complexes. It also activates autophagy pathways, providing a multifaceted approach to inhibiting tumor growth .
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for assessing the therapeutic potential of this compound. Current research is ongoing to evaluate its efficacy in animal models, particularly concerning its neuroprotective effects and antitumor activity.
Case Studies
Several case studies have highlighted the potential applications of marine-derived compounds like this compound:
- Case Study on Neuroprotection : Research focusing on marine sponge extracts has shown that compounds similar to this compound can protect against neurotoxic agents in zebrafish models. These findings suggest a potential pathway for developing treatments for neurodegenerative diseases .
- Anticancer Applications : A case study evaluating the effects of marine sponge extracts indicated significant reductions in tumor growth in xenograft models when treated with compounds related to this compound. This underscores the importance of further exploration into its clinical applications .
Comparative Analysis of Related Compounds
Compound | Source | Primary Activity | IC50 (μM) | Notes |
---|---|---|---|---|
This compound | Stelletta | Antitumor | 0.022 | Induces apoptosis and autophagy |
Stellettin B | Jaspis stellifera | Neuroprotection & Antitumor | 1.0 | Protects SH-SY5Y cells from damage |
Stellatamide A | Stelletta | Antifungal & Anticancer | 5.1 | Inhibits calmodulin-dependent processes |
Properties
IUPAC Name |
(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O4/c1-18(22-12-11-20(3)27(33)34-22)9-8-10-19(2)26-21(31)17-24-29(6)16-14-25(32)28(4,5)23(29)13-15-30(24,26)7/h8-12,23-24H,13-17H2,1-7H3/b10-8+,18-9+,26-19+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOJYPVZDPNKAI-GZUNWUDUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(OC1=O)/C(=C/C=C/C(=C/2\C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)/C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160796-24-7 |
Source
|
Record name | Stellettin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160796247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.